Sodium Diacetate

Food Microbiology Meat Preservation Pathogen Control

Challenge: Controlling Listeria, mold, and rope spoilage in RTE meats, bakery, and feed while maintaining clean flavor profiles. Sodium diacetate (CAS 126-96-5) offers a single-molecule, GRAS/E262ii-compliant solution. - 0.1-0.2% w/w delivers significant (P<0.05) aerobic plate count reduction; synergistic with sodium lactate for >14-day shelf life at 4°C. - MIC 28-35 mM against L. monocytogenes; outperforms propionates above pH 5.0 and potassium sorbate against Aspergillus niger, Rhizopus nigricans, and A. flavus. - ≥98% purity, white hygroscopic crystalline powder; freely soluble in water (1 g/mL); ambient shipping.

Molecular Formula C4H7NaO4
Molecular Weight 142.09 g/mol
CAS No. 126-96-5
Cat. No. B092472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Diacetate
CAS126-96-5
Synonymssodium diacetate
Molecular FormulaC4H7NaO4
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1
InChIKeyBHZOKUMUHVTPBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBILITY IN WATER: 1 G/ML
Slightly soluble in alcohol;  insoluble in ethe

Sodium Diacetate (CAS 126-96-5) Procurement Guide: Technical Specifications and Class Positioning for Scientific and Industrial Users


Sodium diacetate (NaH(C₂H₃O₂)₂; CAS 126-96-5) is a molecular compound comprising equimolar sodium acetate and acetic acid, associated by short hydrogen bonds [1]. It presents as a white hygroscopic crystalline powder with a mild acetic acid odor, exhibiting high aqueous solubility (1 g/mL) while being slightly soluble in alcohol and insoluble in ether [1]. With a pKa of 4.756 at 20°C and a 1% aqueous solution pH of 7.0 ± 0.05 at 25°C, this compound functions simultaneously as a preservative, acidulant, pH control agent, and flavoring adjunct [2]. Recognized as GRAS (Generally Recognized As Safe) by the U.S. FDA (21 CFR 184.1754) and assigned E number E262ii by the EU, sodium diacetate occupies a distinct regulatory and functional niche among organic acid salts [3].

Why Sodium Diacetate Cannot Be Directly Substituted with Other Organic Acid Salts: Evidence-Based Procurement Considerations


The substitution of sodium diacetate with other in-class organic acid salts is not functionally equivalent due to fundamental differences in antimicrobial spectrum, pH-dependent efficacy profiles, sensory characteristics, and buffering behavior [1]. While sodium acetate and sodium diacetate share the acetate anion, the presence of free acetic acid in the diacetate molecular structure confers distinct antimicrobial potency: sodium diacetate demonstrates superior inhibition of Listeria monocytogenes compared to sodium acetate at equivalent concentrations in meat systems [1]. Similarly, the pH-dependent activity windows differ markedly across preservative classes—sodium propionate loses efficacy above pH 5.0, whereas sodium diacetate retains antimicrobial functionality across a broader pH range (5.0–6.0) [2]. Furthermore, organoleptic considerations preclude simple substitution; sodium diacetate exhibits a mild, non-pungent sour taste that overcomes the characteristic sharp odor associated with propionates [3]. The quantitative evidence presented in Section 3 substantiates these differentiation claims and provides procurement decision-makers with verifiable performance metrics for comparator-based selection.

Sodium Diacetate (126-96-5) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Selection


Superior Antimicrobial Efficacy of Sodium Diacetate Versus Sodium Acetate Against Listeria monocytogenes in Meat Systems

In a direct comparative study evaluating antimicrobial efficacy in meat systems, sodium diacetate (SDA) demonstrated consistently and significantly greater inhibitory activity against Listeria monocytogenes and Salmonella enteritidis compared to sodium acetate (SA) [1]. The study authors explicitly concluded that SA was consistently and significantly less inhibitory than SDA, and this difference was observed across all tested concentration ranges [1]. The enhanced efficacy of SDA is attributed to its molecular structure, which contains both sodium acetate and free acetic acid, facilitating greater penetration of undissociated acid into microbial cells compared to sodium acetate alone [1].

Food Microbiology Meat Preservation Pathogen Control

Sodium Diacetate Exhibits Superior Mold Inhibition Compared to Potassium Sorbate Across Multiple Fungal Species

Comparative antifungal testing has demonstrated that sodium diacetate exhibits superior inhibitory activity against several economically significant mold species compared to potassium sorbate [1][2]. Specifically, sodium diacetate inhibited Aspergillus niger, Rhizopus nigricans (black bread mold), Aspergillus flavus, and Trichoderma viride more effectively than potassium sorbate under comparable test conditions [1]. A separate study examining mold inhibition mechanisms confirmed that sodium diacetate's antifungal effect against common molds exceeded that of potassium sorbate [2]. The mechanism of action involves effective penetration of the mold cell wall and interference with enzyme interactions, leading to protein denaturation and altered cellular morphology [1].

Mycology Food Preservation Antifungal Agents

Quantitative Efficacy Comparison: Sodium Diacetate Outperforms Acetic Acid Alone in Listeria monocytogenes Inhibition Across pH 5.0–6.0

A foundational study examining growth and survival patterns of Listeria monocytogenes strain Scott A in brain heart infusion broth established that sodium diacetate was more effective than acetic acid alone in inhibiting the organism over the pH range of 5.0–6.0 [1]. The minimum inhibitory concentration (MIC) of sodium diacetate decreased with temperature reduction: 35 mM at 35°C, 32 mM at 20°C, and 28 mM at 5°C [1]. Broth pH values corresponding to these MIC concentrations were 5.25, 5.40, and 5.60, respectively [1]. Critically, although the addition of 21 mM (0.3%) sodium diacetate to ground beef decreased meat pH from 5.6 to 5.2, the study concluded that a major part of the antimicrobial effect was attributed to the diacetate component and not merely to pH reduction [1]. Sodium diacetate suppressed growth of Escherichia coli, Pseudomonas fluorescens, Salmonella enteritidis, and Shewanella putrefaciens in addition to three L. monocytogenes strains [1].

Food Safety Listeria Control Antimicrobial Activity

Meat Product Shelf-Life Extension: Quantitative Comparison of Sodium Diacetate and Sodium Lactate in Vacuum-Packed Beef at 4°C

In a controlled study evaluating microbiological quality of vacuum-packed beef during 21-day refrigerated storage (4°C), sodium diacetate (SDA) was compared with sodium lactate (SL) and sodium acetate (SA) individually and in combination [1]. Treatments included 1.8% and 2.5% SL, 0.1% SA, and 0.1% and 0.2% SDA [1]. All sodium salt treatments significantly (P < 0.05) affected aerobic plate count (APC), with the combination of 2.5% SL + 0.2% SDA identified as the most effective treatment to delay microbial growth [1]. Bacterial counts in treated samples reached spoilage limits (10⁷–10⁸ log CFU/g) after 14 days at 4°C, demonstrating measurable shelf-life extension relative to untreated controls [1]. A separate comparative study of seven food preservatives ranked antibacterial activity in decreasing order as: nisin > chitosan > ε-PL > capryl monoglyceride > EDTA > sodium diacetate > potassium sorbate, positioning sodium diacetate within a defined efficacy hierarchy for meat spoilage organisms [2].

Meat Science Shelf-Life Extension Refrigerated Storage

Bakery Preservation: Synergistic Efficacy of Sodium Diacetate with Calcium Propionate in Bread Shelf-Life Extension

A controlled bakery study evaluating antimicrobial efficacy of preservative combinations in South African brown bread examined sodium diacetate and vinegar in combination with calcium propionate [1]. Baked loaves stored at 30°C were analyzed over 6 days post-baking for bacterial counts, mold-free shelf life, and pH [1]. Vinegar combined with calcium propionate at 0.10% each achieved the longest rope-free shelf life, while 0.30% calcium propionate alone resulted in the longest mold-free shelf life [1]. Notably, the combination of sodium diacetate and calcium propionate at 0.10% each showed the lowest reduction in yeast activity, indicating a favorable compatibility with leavening systems [1]. This synergistic effect at low inclusion levels (0.10% each, combined 0.20% total) offers an economically efficient preservation strategy [1].

Bakery Science Mold Inhibition Shelf-Life Extension

Safety Profile Comparison: Sodium Diacetate LD50 Values Relative to Industry Benchmarks

Toxicological evaluation of sodium diacetate establishes a favorable safety profile supporting its GRAS (Generally Recognized As Safe) designation by the U.S. FDA (21 CFR 184.1754) and approval as E262ii in the EU [1][2]. The acute oral LD50 in rats is 5,600 mg/kg body weight, while the acute dermal LD50 exceeds 2,000 mg/kg [1]. EFSA has assessed acetic acid and its salts, including sodium diacetate, and concluded that their use does not raise safety concerns at permitted levels [3]. Sodium diacetate is metabolized to carbon dioxide and water, participating in normal human metabolism without accumulation or residue concerns [4]. As a feed additive, it is characterized as non-toxic, non-carcinogenic, and residue-free to both humans and livestock [4].

Toxicology Regulatory Compliance Safety Assessment

Sodium Diacetate (CAS 126-96-5) Evidence-Supported Application Scenarios for Procurement Decision-Making


Ready-to-Eat Meat and Poultry: Listeria monocytogenes Control During Refrigerated Storage

Based on the direct head-to-head evidence demonstrating sodium diacetate's superior efficacy over sodium acetate against Listeria monocytogenes [1], and its proven synergistic activity when combined with sodium lactate [2], this compound is optimally deployed in ready-to-eat (RTE) meat and poultry products. The evidence supports formulation at 0.1–0.2% sodium diacetate (w/w), either alone or in combination with 1.8–2.5% sodium lactate, to achieve significant (P < 0.05) reduction in aerobic plate counts and extended refrigerated shelf life beyond 14 days at 4°C [2]. The MIC values of 28–35 mM (temperature-dependent) provide quantitative targets for pathogen control in product development [3]. Regulatory approval under 21 CFR 184.1754 for use as an antimicrobial agent and pH control substance in meat products supports direct industrial implementation [4].

Bakery Products: Mold Inhibition with Preserved Yeast Functionality in Leavened Dough

The evidence from controlled bakery studies supports the use of sodium diacetate in bread and baked goods, particularly when procured for use in combination with calcium propionate [1]. The optimal evidence-based application employs 0.10% sodium diacetate combined with 0.10% calcium propionate (total preservative addition 0.20%), which demonstrated the lowest reduction in yeast activity among tested preservative combinations while maintaining effective rope and mold spoilage inhibition [1]. This application scenario leverages sodium diacetate's established superiority over potassium sorbate in inhibiting Aspergillus niger, Rhizopus nigricans, and Aspergillus flavus—key spoilage molds in bakery environments [2]. The compound's mild acetic acid odor, which is non-pungent compared to propionates, supports sensory acceptability in finished baked goods [2].

Animal Feed Preservation: Multifunctional Additive for Palatability, Preservation, and Nutritional Enhancement

Sodium diacetate's safety profile (oral LD50 5,600 mg/kg; GRAS affirmed under 21 CFR 582.6754 for animal feed) [1][2] supports its application as a feed preservative and attractant. Evidence demonstrates that sodium diacetate when fed to herbivorous animals acts as an attractant and enhances taste threshold [3]. Addition to high-moisture corn (approximately 24% moisture) at levels of 0.1–1.0% (typically 0.3%) provides effective mold inhibition [3]. In weaned piglet diets, sodium diacetate supplementation increases daily feed intake, improves protein digestibility, prevents diarrhea, and enhances survival rate [4]. The compound's ability to inhibit Aspergillus flavus better than potassium sorbate [5] is particularly relevant for feed applications where mycotoxin-producing molds pose safety risks. This scenario is supported by sodium diacetate's non-toxic, non-carcinogenic, and residue-free profile in livestock [6].

Grain and Malt Storage: Preservation of Raw Materials for Brewing and Food Processing

Based on evidence that sodium diacetate is particularly effective in preventing spoilage and contamination of malt syrup (the raw material for beer preparation) [1], this application scenario supports procurement for grain storage and malt preservation. Sodium diacetate's demonstrated superiority over acetic acid alone in antimicrobial activity across pH 5.0–6.0 [2] provides effective preservation in grain and malt environments where pH may vary. The compound's high aqueous solubility (1 g/mL) [3] enables flexible application methods including direct addition, spraying, or impregnation [4]. For grain storage, the evidence supporting sodium diacetate's inhibition of Aspergillus niger, Rhizopus nigricans, and Aspergillus flavus [5] directly addresses the primary fungal contaminants of stored cereals. This application leverages sodium diacetate's favorable LogP (-3.72) [3], indicating low lipophilicity and minimal accumulation in fatty matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.